molecular formula C23H23ClN2O2S B3014164 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide CAS No. 955230-74-7

5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide

Cat. No. B3014164
CAS RN: 955230-74-7
M. Wt: 426.96
InChI Key: RGDGCQWVRIIVPO-UHFFFAOYSA-N
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Description

The compound "5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide" is a chemically synthesized molecule that appears to be structurally related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the 5-chloro-2-methoxybenzamide core and the thiophene ring are present in the compounds discussed in the papers. These motifs are known to contribute to various biological activities, including antiemetic, parasympathomimetic, antimycobacterial, and antiviral properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including Huisgen's [3+2] dipolar cycloaddition, which is a click chemistry reaction used to produce 1,2,3-triazoles . Another method includes the oxidation of aldehydes followed by amide coupling reactions to yield carboxamides . These synthetic routes are indicative of the types of chemical reactions that might be employed in the synthesis of the compound , suggesting that similar methodologies could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound of interest would likely exhibit significant polarizability effects due to the presence of heteroatoms and aromatic systems, as observed in related compounds . The presence of a dihydroisoquinolinyl moiety could contribute to the molecule's three-dimensional conformation and potentially affect its interaction with biological targets.

Chemical Reactions Analysis

Compounds with similar structural features have been shown to undergo various chemical reactions. The presence of the amide bond suggests susceptibility to hydrolysis under certain conditions, while the aromatic halogen (chlorine) could participate in nucleophilic substitution reactions. The thiophene ring could engage in electrophilic aromatic substitution, given its electron-rich nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. The presence of aromatic rings and heteroatoms would affect its solubility, density, and refractive index. The molar refractivity and polarizability of similar compounds have been studied, indicating that these properties are sensitive to changes in drug concentration and the ionic strength of the solution . The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would be critical for its potential use as a drug, but these properties are not discussed in the provided papers.

Relevant Case Studies

The provided papers do not mention specific case studies related to the compound . However, they do discuss the evaluation of related compounds for biological activities, such as antimycobacterial activity against Mycobacterium tuberculosis and antiviral activity against influenza virus . These studies suggest that the compound could potentially be evaluated in similar biological assays to determine its efficacy and selectivity for various pathogens.

Scientific Research Applications

Synthesis and Chemical Properties

  • Convenient Synthesis of Dithienoquinolines : A study detailed the synthesis of dithienoquinolines and pyrimidothienoquinolines, highlighting the versatility of thiophene derivatives in constructing complex heterocyclic systems, which could be relevant for generating analogs of the compound (Geies, 1999).

  • Sigma-2 Receptor Probe Development : Research on benzamide analogues like "N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide" provides insights into the design of ligands for sigma-2 receptors, indicating potential neuroscientific applications of structurally related compounds (Xu et al., 2005).

  • Antitubercular Activity of Quinoline Derivatives : A study synthesized and evaluated novel quinoline carboxamides, similar in structure to the compound of interest, for their antimycobacterial properties against M. tuberculosis, suggesting potential applications in developing new antitubercular agents (Marvadi et al., 2020).

Biological Activities

  • Antimicrobial Activities of Triazole Derivatives : Derivatives synthesized from reactions involving thiophene and isoquinoline units showed significant antimicrobial properties, indicating that compounds with similar structural features might possess useful biological activities (Bektaş et al., 2010).

  • Pro-drug Applications : Research into nitrofuranylmethyl derivatives of isoquinolines, akin to the core structure of the compound , explores their potential as pro-drugs for targeted cancer therapy, underscoring the importance of structural modification in developing therapeutic agents (Berry et al., 1997).

properties

IUPAC Name

5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2S/c1-28-22-7-6-19(24)12-20(22)23(27)25-13-21(18-9-11-29-15-18)26-10-8-16-4-2-3-5-17(16)14-26/h2-7,9,11-12,15,21H,8,10,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDGCQWVRIIVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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